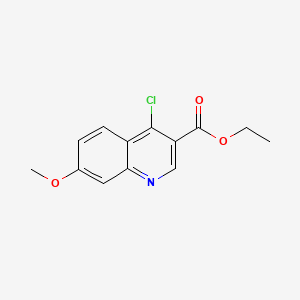

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-6-8(17-2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMRUGGFGJIANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352551 | |

| Record name | ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77156-85-5 | |

| Record name | ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical research and development. The synthesis is primarily accomplished through a well-established two-step process commencing with the Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a chlorination step. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved in two primary stages:

-

Gould-Jacobs Reaction: This initial step involves the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate. Subsequent thermal cyclization of this intermediate yields Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. The Gould-Jacobs reaction is a robust method for the preparation of 4-hydroxyquinoline derivatives.[1][2]

-

Chlorination: The hydroxyl group at the 4-position of the quinoline ring is then displaced with a chlorine atom. This transformation is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃), converting the 4-hydroxyquinoline intermediate into the final product, this compound.

Experimental Protocols

The following protocols are based on established methodologies for the Gould-Jacobs reaction and subsequent chlorination of 4-hydroxyquinolines.

Step 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This procedure details the formation of the 4-hydroxyquinoline core.

1. Condensation of 3-Methoxyaniline and Diethyl Ethoxymethylenemalonate:

-

In a round-bottom flask, a mixture of 3-methoxyaniline and a slight excess of diethyl ethoxymethylenemalonate is heated.

-

The reaction is typically conducted at a temperature range of 100-130°C for 1 to 2 hours.

-

During this stage, ethanol is evolved as a byproduct.

2. Thermal Cyclization:

-

The crude enamine intermediate from the condensation step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

The mixture is then heated to a high temperature, generally around 250°C, to induce intramolecular cyclization.

-

This cyclization is usually maintained for 30 to 60 minutes.

-

Upon cooling, the product, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, precipitates from the reaction mixture.

-

The precipitate is collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 2: Synthesis of this compound (Chlorination)

This protocol describes the conversion of the 4-hydroxy intermediate to the final 4-chloro product.

-

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent.

-

The reaction mixture is heated to reflux, typically around 100-110°C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is then carefully quenched by pouring it onto crushed ice.

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

Quantitative Data

The following tables summarize the typical quantitative data for each step of the synthesis.

Table 1: Quantitative Data for the Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

| Parameter | Value | Reference |

| Reactants | ||

| 3-Methoxyaniline | 1.0 equivalent | [3] |

| Diethyl Ethoxymethylenemalonate | 1.0 - 1.2 equivalents | |

| Condensation Conditions | ||

| Temperature | 100 - 130 °C | |

| Reaction Time | 1 - 2 hours | |

| Cyclization Conditions | ||

| Solvent | Dowtherm A or Diphenyl Ether | |

| Temperature | ~ 250 °C | |

| Reaction Time | 30 - 60 minutes | |

| Yield | Not specified |

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactant | ||

| Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate | 1.0 equivalent | |

| Reagent/Solvent | ||

| Phosphorus Oxychloride (POCl₃) | Excess | [1] |

| Reaction Conditions | ||

| Temperature | 100 - 110 °C (Reflux) | [1] |

| Reaction Time | 2 - 4 hours (TLC monitored) | |

| Yield | High (exact value not specified) |

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

References

An In-depth Technical Guide to Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

CAS Number: 77156-85-5

This technical guide provides a comprehensive overview of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a quinoline derivative with a molecular formula of C13H12ClNO3.[1] It is a solid at room temperature and its chemical structure plays a crucial role in its reactivity and utility as a synthetic building block. Below is a summary of its key properties.

| Property | Value | Source |

| CAS Number | 77156-85-5 | [2] |

| Molecular Formula | C13H12ClNO3 | [1] |

| Molecular Weight | 265.69 g/mol | |

| Appearance | Solid | |

| Purity | Typically >97% | [1] |

Spectroscopic data is essential for the characterization of this compound. While specific spectra are proprietary to chemical suppliers, typical analytical techniques for confirmation of its structure include:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To identify the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the carbonyl ester and aromatic rings.

Synthesis

The synthesis of this compound is typically achieved through a multi-step process, often employing the Gould-Jacobs reaction as a key step for the formation of the quinoline core.[3][4] This is followed by a chlorination step.

Experimental Protocol: A plausible synthetic route

This protocol is a composite based on established chemical principles for quinoline synthesis, including the Gould-Jacobs reaction and subsequent chlorination.

Step 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate via Gould-Jacobs Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 mole of 3-methoxyaniline with 1.1 moles of diethyl ethoxymethylenemalonate.

-

Condensation: Heat the mixture on a steam bath for approximately 1 hour to facilitate the initial condensation reaction, allowing for the evaporation of the ethanol byproduct.

-

Cyclization: In a separate flask, heat a high-boiling point solvent such as Dowtherm A to its boiling point (approximately 250°C).[5] Carefully add the product from the previous step to the hot solvent. Continue heating for 1-2 hours to induce cyclization.

-

Isolation and Purification: Cool the reaction mixture, which should result in the precipitation of the cyclized product. Filter the solid and wash with a non-polar solvent like Skellysolve B to remove impurities. The resulting solid is Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Step 2: Chlorination to this compound

-

Reaction Setup: Suspend the dried Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate from the previous step in a suitable solvent like toluene or use neat phosphorus oxychloride.

-

Chlorination: Add phosphorus oxychloride (POCl3) to the suspension.[6] Heat the mixture to reflux (around 100-110°C) and maintain for 2-4 hours.

-

Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a beaker of crushed ice. This will quench the excess POCl3.

-

Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Biological Activity and Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its applications are mainly in the development of anticancer and antimalarial drugs.

Anticancer Drug Development

This compound is a key precursor in the synthesis of several tyrosine kinase inhibitors (TKIs), most notably Lenvatinib. Lenvatinib is an orally active, multi-targeted TKI used in the treatment of various cancers, including thyroid and liver cancer.[7]

The mechanism of action of drugs derived from this intermediate involves the inhibition of key signaling pathways that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.

Antimalarial Potential

The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. Derivatives of 4-oxo-3-carboxyl quinolones have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.[8] The mechanism of action is believed to involve the inhibition of the parasite's mitochondrial cytochrome bc1 complex, which disrupts the electron transport chain and leads to parasite death.

Antimicrobial Activity

Some quinoline derivatives are known for their antibacterial and antifungal properties.[9] For a closely related compound, Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, antimicrobial activity has been reported with Minimum Inhibitory Concentrations (MIC) against various microbes.[10] While not the primary application of the title compound, this suggests a broader potential for the quinoline scaffold in antimicrobial research.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is intended for research and development purposes only. A Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its importance is underscored by its role in the synthesis of life-saving anticancer drugs like Lenvatinib. Furthermore, its quinoline core structure presents opportunities for the development of novel antimalarial and potentially antimicrobial agents. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for professionals in the pharmaceutical and chemical research fields.

References

- 1. calpaclab.com [calpaclab.com]

- 2. en.huatengsci.com [en.huatengsci.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escales | Virtual tour generated by Panotour [ub.edu]

- 10. Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | 26893-14-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological relevance of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. This quinoline derivative serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₁₂ClNO₃ |

| Molecular Weight | 265.69 g/mol |

| CAS Number | 77156-85-5 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Chloroform, and Methanol |

Synthetic Protocol: Gould-Jacobs Reaction

The synthesis of this compound can be achieved through a multi-step process, with the core quinoline structure being formed via the Gould-Jacobs reaction. This method involves the condensation of an aniline derivative with an alkoxymethylenemalonate, followed by cyclization and subsequent chlorination.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-methoxyphenyl)amino)maleate

-

In a round-bottom flask, combine 3-methoxyaniline (1.0 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.05 equivalents).

-

Heat the mixture at 120-130°C for 2 hours, allowing for the evaporation of ethanol.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The resulting crude product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

-

Add the crude product from Step 1 to a high-boiling point solvent, such as Dowtherm A.

-

Heat the mixture to 250°C and maintain this temperature for 30 minutes to facilitate cyclization.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and dry under vacuum to yield Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Step 3: Synthesis of this compound

-

Suspend Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 equivalent) in phosphorus oxychloride (POCl₃) (3.0-5.0 equivalents).

-

Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Context and Signaling Pathways

Quinoline derivatives, particularly 4-chloroquinolines, are known to be key intermediates in the synthesis of compounds with a broad range of biological activities, including antimalarial and anticancer properties. Many of these compounds exert their effects by inhibiting key enzymes in cellular signaling pathways, such as receptor tyrosine kinases (RTKs). The inhibition of RTK signaling can disrupt downstream pathways responsible for cell proliferation, survival, and angiogenesis, making them attractive targets for cancer therapy.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Below is a diagram representing a simplified Receptor Tyrosine Kinase (RTK) signaling pathway, which is a common target for quinoline-based inhibitors.

Caption: Simplified RTK signaling pathway and potential point of inhibition.

"Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development. Its core structure serves as a versatile scaffold and a key intermediate in the synthesis of several targeted therapeutic agents, most notably tyrosine kinase inhibitors. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, plausible experimental protocols for its synthesis, and an exploration of its role in the context of drug discovery, particularly in the development of anticancer therapies. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Physicochemical Properties

This compound is a multifaceted molecule with a range of physicochemical properties that are critical to its function as a synthetic intermediate. A summary of its key properties is provided below.

Identification and Structure

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 77156-85-5 |

| Molecular Formula | C₁₃H₁₂ClNO₃[1][2] |

| Molecular Weight | 265.69 g/mol [1][2] |

| Canonical SMILES | CCOC(=O)c1cnc2cc(ccc2c1[Cl])OC |

| InChI Key | IXMRUGGFGJIANG-UHFFFAOYSA-N |

Calculated Physicochemical Data

The following table summarizes key physicochemical parameters that have been calculated for this compound. These values are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| logP | 3.6641 | Chemdiv |

| logD | 3.6641 | Chemdiv |

| logSw | -4.3104 | Chemdiv |

| Hydrogen Bond Acceptors | 5 | Chemdiv |

| Polar Surface Area | 37.388 Ų | Chemdiv |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be constructed based on established methodologies for analogous quinoline derivatives. The following represents a generalized, multi-step synthesis.

Plausible Synthetic Workflow

The synthesis likely proceeds through a Gould-Jacobs reaction followed by chlorination.

Detailed Methodologies (Hypothetical)

Step 1: Synthesis of Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate (Intermediate Anilinomethylene)

-

In a round-bottom flask, combine equimolar amounts of 3-methoxyaniline and diethyl (ethoxymethylene)malonate.

-

Heat the mixture, typically at a temperature of 100-120°C, for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the ethanol byproduct is removed under reduced pressure. The crude product is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

-

The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

The mixture is heated to a high temperature (typically around 250°C) to induce cyclization. This reaction is usually complete within 1-2 hours.

-

Upon cooling, the product precipitates out of the solvent and can be collected by filtration. The solid is washed with a non-polar solvent like hexane to remove residual high-boiling solvent.

Step 3: Synthesis of this compound

-

The dried ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated to reflux (around 110°C) and maintained at this temperature for several hours until the reaction is complete, as indicated by TLC.

-

After cooling, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cautiously quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution).

-

The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Role in Drug Development

This compound is a crucial building block in the synthesis of several targeted therapies, particularly multi-kinase inhibitors used in oncology. Its chemical structure allows for further functionalization, making it an ideal precursor for complex drug molecules.

A notable application is in the synthesis of Lenvatinib, an oral receptor tyrosine kinase (RTK) inhibitor.[3] Lenvatinib targets vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and other kinases implicated in tumor growth and angiogenesis.

Representative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The end-products synthesized from this compound often function by inhibiting receptor tyrosine kinases. The diagram below illustrates a generalized RTK signaling pathway, which is a common target for such inhibitors.

Spectral Data

While specific, high-resolution spectral data for this compound is not publicly available in the reviewed literature, several chemical suppliers indicate its availability upon request. Researchers requiring this data for characterization are advised to consult commercial suppliers. The expected spectral features would include:

-

¹H NMR: Signals corresponding to the ethyl ester protons (a quartet and a triplet), aromatic protons on the quinoline ring, and a singlet for the methoxy group protons.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the quinoline ring system, the methoxy carbon, and the ethyl group carbons.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C-Cl stretch, and aromatic C=C and C-H stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (265.69 g/mol ) and characteristic fragmentation patterns.

Conclusion

This compound is a compound of considerable importance in the field of synthetic medicinal chemistry. Its well-defined structure and reactive sites make it an invaluable intermediate for the construction of complex, biologically active molecules. While a comprehensive public database of its experimental physical and spectral properties is lacking, its established role as a precursor to potent tyrosine kinase inhibitors underscores its significance in the ongoing development of targeted cancer therapies. Further research into the properties and applications of this and related quinoline derivatives is likely to yield new opportunities for drug discovery.

References

In-Depth Technical Guide: Spectral and Experimental Profile of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and potential biological relevance of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. This quinoline derivative serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.08 | s | 1H | H-2 (quinoline ring) |

| 8.25 | d, J = 9.2 Hz | 1H | H-5 (quinoline ring) |

| 7.57 - 7.37 | m | 2H | H-6, H-8 (quinoline ring) |

| 4.41 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |

| 3.98 | s | 3H | -OCH₃ |

| 1.38 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |

Solvent: DMSO-d₆; Spectrometer Frequency: 300 MHz. Data sourced from a study on deuterated ligands for GABAᴀ receptors.[1]

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 164.32 | C=O (ester) |

| 162.83 | C-7 (quinoline ring) |

| 151.62 | C-4 (quinoline ring) |

| 150.81 | C-8a (quinoline ring) |

| 142.02 | C-2 (quinoline ring) |

| 126.85 | C-5 (quinoline ring) |

| 122.12 | C-6 (quinoline ring) |

| 121.11 | C-3 (quinoline ring) |

| 120.56 | C-4a (quinoline ring) |

| 108.36 | C-8 (quinoline ring) |

| 62.15 | -OCH₂CH₃ |

| 56.45 | -OCH₃ |

| 14.49 | -OCH₂CH₃ |

Solvent: DMSO-d₆; Spectrometer Frequency: 75 MHz. Data sourced from a study on deuterated ligands for GABAᴀ receptors.[1]

Mass Spectrometry (MS) Data

While a full experimental mass spectrum is not publicly available, high-resolution mass spectrometry (HRMS) data has been reported.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 266.0578 | 266.0578 |

Ionization Mode: Electrospray Ionization (ESI).[1]

The molecular formula of this compound is C₁₃H₁₂ClNO₃, with a molecular weight of 265.70 g/mol .

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related deuterated ligands.[1]

Step 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

-

A mixture of the appropriately substituted aniline (e.g., 3-methoxyaniline) and diethyl ethoxymethylenemalonate is condensed.

-

The resulting intermediate undergoes a thermal cyclization via the Gould-Jacobs reaction to form the 4-hydroxyquinoline core. This is typically achieved by heating in a high-boiling solvent like diphenyl ether.

-

The crude product is purified, often by recrystallization from a suitable solvent like ethanol, to yield Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Step 2: Chlorination to this compound

-

To a solution of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), a catalytic amount of N,N-dimethylformamide (DMF) is added.

-

The mixture is stirred, and oxalyl chloride (1.1 eq) is added dropwise.

-

The reaction mixture is heated to reflux and monitored by a suitable technique (e.g., thin-layer chromatography) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification by recrystallization or column chromatography affords the final product, this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H).

-

Analysis: Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.

-

Acquisition: The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Analysis: The positions of characteristic absorption bands are identified and assigned to specific functional groups (e.g., C=O, C-O, C-Cl, aromatic C=C).

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography system.

-

Acquisition: Mass spectra are acquired using an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions are determined. High-resolution mass spectrometry can be used to confirm the elemental composition.

Biological Context and Signaling Pathways

Quinoline derivatives are a prominent class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly as kinase inhibitors in cancer therapy. While this compound is primarily a synthetic intermediate, its core structure is found in molecules that target key signaling pathways involved in cell growth, proliferation, and survival. One of the most relevant pathways is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates the points at which quinoline-based inhibitors can exert their effects.

This pathway is initiated by the activation of Receptor Tyrosine Kinases (RTKs), which in turn activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. Activated Akt can then phosphorylate and activate numerous downstream targets, including the mTORC1 complex, ultimately leading to increased cell proliferation and survival. Quinoline-based inhibitors have been developed to target key kinases in this pathway, including PI3K, Akt, and mTOR, thereby blocking the downstream signaling and inhibiting cancer cell growth.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the typical workflow for the synthesis and characterization of this compound.

References

The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable spectrum of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the significant pharmacological properties of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the ongoing research and development of novel quinoline-based therapeutics.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [1] |

| HCT-116 (Colon) | 5.34 | [1] | |

| MCF-7 (Breast) | 5.21 | [1] | |

| Phenylsulfonylurea derivative 7 | HepG-2 (Liver) | 2.71 | [1] |

| A549 (Lung) | 7.47 | [1] | |

| MCF-7 (Breast) | 6.55 | [1] | |

| Quinoline chalcone 6 | HL60 (Leukemia) | 0.59 | [1] |

| N-(4-((6-methoxy-2-methyl-7-(2-morpholinoethoxy)quinolin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (52) | A549 (Lung) | 0.96 | [2] |

| 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one (40b) | Not Specified | 0.62 µg/mL | [2] |

| Compound 91b1 | A549 (Lung) | 15.38 µg/mL | [3] |

| AGS (Gastric) | 4.28 µg/mL | [3] | |

| KYSE150 (Esophageal) | 4.17 µg/mL | [3] | |

| KYSE450 (Esophageal) | 1.83 µg/mL | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Quinoline derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinoline derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

After incubation with MTT, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several quinoline derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. Their activity spans a broad range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected quinoline derivatives, presented as minimum inhibitory concentration (MIC) values.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [4] |

| Klebsiella pneumoniae | 50 | [4] | |

| Mycobacterium tuberculosis H37Rv | 10 | [4] | |

| Quinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 | [4] |

| Quinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 | [4] |

| Quinoline derivative 2 | Bacillus cereus | 1.56 | [5] |

| Staphylococcus aureus | 3.12 | [5] | |

| Escherichia coli | 3.12 | [5] | |

| Quinoline derivative 6 | Bacillus cereus | 3.12 | [5] |

| Staphylococcus aureus | 3.12 | [5] | |

| Escherichia coli | 3.12 | [5] | |

| Diarylpyrazolylquinoline derivative 3 | Aspergillus fumigatus | 0.98 | [6] |

Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A series of agar plates containing varying concentrations of the antimicrobial agent are prepared. A standardized inoculum of the test microorganism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Materials:

-

Test microorganism

-

Mueller-Hinton agar (or other suitable agar medium)

-

Quinoline derivative stock solution

-

Sterile petri dishes

-

Sterile saline or broth for inoculum preparation

-

Inoculating loop or multipoint inoculator

-

Incubator

Procedure:

-

Preparation of Antimicrobial-Containing Agar Plates:

-

Prepare a series of twofold dilutions of the quinoline derivative in a suitable solvent.

-

Melt the agar medium and cool it to 45-50°C.

-

Add a specific volume of each antimicrobial dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix well.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a control plate with no antimicrobial agent.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Inoculation:

-

Spot a small, standardized volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, including the control plate.

-

-

Incubation:

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

-

Reading the Results:

-

After incubation, examine the plates for visible growth at the inoculation spots.

-

The MIC is the lowest concentration of the quinoline derivative that shows no visible growth.

-

Antiviral Activity

Quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Dengue virus, Zika virus, and influenza virus.

Quantitative Antiviral Activity Data

The following table presents the in vitro antiviral activity of selected quinoline derivatives.

| Compound/Derivative | Virus | IC50 (µM) | Reference |

| Quinoline derivative 1 | Dengue Virus Serotype 2 (DENV-2) | 3.03 | [7] |

| Quinoline derivative 2 | Dengue Virus Serotype 2 (DENV-2) | 0.49 | [7] |

| Diarylpyrazolylquinoline derivative 3 | Dengue Virus Serotype 1 (DENV-1) | 1.21 | [6] |

| Dengue Virus Serotype 2 (DENV-2) | 0.81 | [6] | |

| Dengue Virus Serotype 3 (DENV-3) | 0.73 | [6] | |

| Dengue Virus Serotype 4 (DENV-4) | 1.56 | [6] | |

| 2,8-bis(trifluoromethyl)quinoline 141a | Zika Virus (ZIKV) | 0.8 | [8] |

| 2,8-bis(trifluoromethyl)quinoline 142 | Zika Virus (ZIKV) | 0.8 | [8] |

| Quinoline derivative 1ae | Influenza A Virus (IAV) | 1.87 | [9] |

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium containing the test compound. The number of plaques (zones of cell death) that form is counted, and the reduction in plaque number in the presence of the compound is used to determine its antiviral activity.

Materials:

-

Susceptible host cell line (e.g., Vero cells for Dengue virus)

-

Virus stock

-

Complete culture medium

-

Quinoline derivative stock solution

-

Semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agar)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the host cells into culture plates to form a confluent monolayer.

-

-

Virus Infection:

-

Prepare serial dilutions of the virus stock.

-

Remove the culture medium from the cells and infect them with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Incubate for 1-2 hours to allow for virus adsorption.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinoline derivative in the semi-solid overlay medium.

-

After the virus adsorption period, remove the virus inoculum and add the overlay medium containing the test compound.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for virus replication until plaques are visible (typically 3-7 days).

-

-

Plaque Visualization and Counting:

-

Remove the overlay medium and fix the cells (e.g., with formaldehyde).

-

Stain the cells with a staining solution (e.g., crystal violet).

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

-

Anti-inflammatory Activity

Quinoline derivatives have shown significant anti-inflammatory properties in various in vivo models. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of a quinoline derivative.

| Compound/Derivative | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |

| Cyclopenta [a] anthracene quinolin-2-one derivative (39) | Mice | Xylene-induced ear edema | Not specified | 63.19% | [10] |

| 1-oxa-3,5-diaza-anthracen-6-one derivative (40) | Mice | Xylene-induced ear edema | Not specified | 68.28% | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in sterile saline)

-

Quinoline derivative suspension/solution

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Administer the quinoline derivative (or vehicle for the control group, and a standard anti-inflammatory drug like indomethacin for the standard group) orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

-

Measurement of Paw Volume:

-

Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Signaling Pathway: NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Some quinoline derivatives exert their anti-inflammatory effects by inhibiting this pathway.

Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Antimalarial Activity

Quinolines are among the most important classes of antimalarial drugs, with quinine, chloroquine, and mefloquine being well-known examples. Research continues to explore new quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum.

Quantitative Antimalarial Activity Data

The following table summarizes the in vitro antimalarial activity of selected quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Compound/Derivative | P. falciparum Strain | IC50 (µM) | Reference |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea (1) | CQR | 1.2 | [2] |

| 4-aminoquinoline-pyrimidine hybrid | D6 (CQS) | <0.033 | [11] |

| W2 (CQR) | 0.033 | [11] | |

| 4-aminoquinoline-pyrimidine-piperazine hybrid | CQS | <1 | [11] |

| CQR | 0.13-0.14 | [11] | |

| Quinoline-sulfonamide hybrid | W2 (CQR) | 0.05-0.40 | [12] |

| Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate (5) | Not Specified | 0.014-5.87 µg/mL | [2] |

| 3-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)quinolin-2(1H)-one (6) | Not Specified | 0.014-5.87 µg/mL | [2] |

| 5-(2-chloro quinolin-3-yl)-1,3,4-oxadiazole-2-thiol (7) | Not Specified | 0.014-5.87 µg/mL | [2] |

Experimental Protocol: In Vitro Culture and Drug Susceptibility Testing of Plasmodium falciparum

Principle: P. falciparum is cultured in vitro in human erythrocytes. The susceptibility of the parasite to antimalarial drugs is determined by measuring the inhibition of parasite growth in the presence of the drug.

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with human serum or Albumax)

-

Quinoline derivative stock solution

-

96-well microtiter plates

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

SYBR Green I dye

-

Lysis buffer

-

Fluorescence plate reader

Procedure:

-

Parasite Culture Maintenance:

-

Maintain asynchronous P. falciparum cultures in human erythrocytes at a 2-5% hematocrit in complete culture medium.

-

Incubate at 37°C in a modular incubation chamber flushed with the gas mixture.

-

-

Drug Susceptibility Assay:

-

Synchronize the parasite culture to the ring stage (e.g., using sorbitol treatment).

-

Prepare serial dilutions of the quinoline derivative in complete culture medium in a 96-well plate.

-

Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.

-

Include drug-free control wells and uninfected erythrocyte control wells.

-

Incubate the plate for 72 hours under the same conditions as for culture maintenance.

-

-

Growth Inhibition Measurement (SYBR Green I Assay):

-

After 72 hours, add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence of uninfected erythrocytes.

-

Plot the fluorescence intensity against the drug concentration and determine the IC50 value.

-

Synthesis of Biologically Active Quinoline Derivatives

A variety of synthetic methods have been developed for the preparation of the quinoline scaffold and its derivatives. The choice of method depends on the desired substitution pattern.

Experimental Workflow: General Synthesis of a 2-Azetidinone-Substituted Quinoline

References

- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pivotal Role of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, a key quinoline derivative, serves as a versatile scaffold and crucial intermediate in the synthesis of a diverse array of bioactive molecules. Its unique structural features, including the reactive chloro- and ester-moieties, coupled with the methoxy group's electronic influence, make it a valuable starting material for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and its significant role in the generation of compounds with potent anticancer, antimalarial, and antimicrobial activities. Detailed experimental protocols, quantitative biological data of its derivatives, and workflow visualizations are presented to facilitate further research and drug discovery efforts in this promising area of medicinal chemistry.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic therapeutic agents.[1][2] Among the vast family of quinoline derivatives, this compound has emerged as a particularly important building block. Its strategic functionalization allows for facile chemical modifications, enabling the exploration of vast chemical spaces and the optimization of pharmacological properties. This guide will elucidate the synthesis and derivatization of this key intermediate and highlight its contribution to the development of potent drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂ClNO₃ | Chemdiv |

| Molecular Weight | 265.69 g/mol | Chemdiv |

| CAS Number | 77156-85-5 | |

| Appearance | Off-white to light yellow powder | |

| Solubility | Soluble in DMSO, Chloroform | [3] |

Synthesis of this compound

General Synthetic Workflow

The logical flow for the synthesis of the title compound and its subsequent use in drug discovery is depicted below.

Caption: General workflow for the synthesis and medicinal chemistry applications of this compound.

Representative Experimental Protocol (Adapted)

The following is a representative protocol for the synthesis of a 4-chloroquinoline derivative, which can be adapted for this compound. This protocol is based on established chemical transformations for similar structures.[4][5]

Step 1: Synthesis of Diethyl (3-methoxyanilino)methylenemalonate A mixture of 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-110 °C for 2 hours. The ethanol formed during the reaction is removed by distillation. The resulting crude product is used in the next step without further purification.

Step 2: Cyclization to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate The crude product from Step 1 is added to a high-boiling point solvent such as Dowtherm A and heated to 240-250 °C for 30 minutes. Upon cooling, the product crystallizes out and is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.

Step 3: Chlorination to this compound The dried product from Step 2 is refluxed in an excess of phosphorus oxychloride (POCl₃) for 2-4 hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is filtered, washed with water, and dried to yield this compound. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Role in the Synthesis of Anticancer Agents

This compound is a key intermediate in the synthesis of several tyrosine kinase inhibitors. One of the most notable examples is its indirect role in the synthesis of Lenvatinib, a multi-kinase inhibitor used in the treatment of various cancers.[6] While the direct precursor to Lenvatinib is 4-chloro-7-methoxyquinoline-6-carboxamide, the underlying quinoline synthesis shares common principles.[6] The 4-chloro position is crucial for the subsequent nucleophilic aromatic substitution reaction to introduce the aryloxy side chain.

General Pathway to Tyrosine Kinase Inhibitors

The following diagram illustrates the general synthetic strategy for preparing quinoline-based tyrosine kinase inhibitors.

Caption: Synthetic pathway from the core scaffold to potential kinase inhibitors.

Applications in Antimalarial Drug Discovery

The 7-chloro-4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine.[7] this compound serves as a valuable starting material for the synthesis of novel 4-aminoquinoline derivatives with potential antimalarial activity. The 4-chloro group is readily displaced by various amines, allowing for the introduction of diverse side chains designed to overcome drug resistance.

Quantitative Data on Antimalarial Derivatives

The following table summarizes the in vitro antimalarial activity of some quinoline derivatives, highlighting the potential of this chemical class. Note that these are derivatives and not the title compound itself.

| Compound ID | Modification from Core | P. falciparum Strain | IC₅₀ (µM) | Reference |

| CQ | (Reference Drug) | 3D7 (sensitive) | 0.02 | [7] |

| CQ | (Reference Drug) | W2 (resistant) | 0.25 | [7] |

| Derivative A | 4-aminoalkyl sidechain | Dd2 (resistant) | 0.0048 | [8] |

| Derivative B | 4-amino-triazolopyrimidine hybrid | W2 (resistant) | 0.11 | [7] |

Experimental Protocol: Antimalarial Activity Assay

The in vitro antimalarial activity is typically assessed using a SYBR Green I-based fluorescence assay.

-

Parasite Culture: Plasmodium falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted.

-

Assay: Asynchronous parasite cultures are incubated with various concentrations of the test compounds in 96-well plates for 72 hours.

-

Measurement: After incubation, the plates are lysed, and SYBR Green I dye is added. The fluorescence intensity, which correlates with parasite growth, is measured using a fluorescence plate reader.

-

Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Antimicrobial Potential of Quinoline Derivatives

Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[9][10] The core structure of this compound can be modified to generate novel antimicrobial agents.

Quantitative Data on Antimicrobial Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative C | Staphylococcus aureus (MRSA) | 4.0 | [11] |

| Derivative D | Escherichia coli | 100 | |

| Derivative E | Pseudomonas aeruginosa | 100 | [9] |

| Vancomycin | Clostridium difficile | 0.5 | |

| Derivative F | Clostridium difficile | 1.0 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Strains: Standard and clinically isolated bacterial strains are used.

-

Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Assay: The test compounds are serially diluted in Mueller-Hinton broth in 96-well microtiter plates. The standardized bacterial inoculum is added to each well.

-

Incubation: The plates are incubated at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups provide a robust platform for the development of novel therapeutic agents targeting a wide range of diseases. Future research should continue to explore the derivatization of this scaffold to identify new lead compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The strategic application of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of next-generation drugs based on this privileged quinoline core.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrj.org [chemrj.org]

- 3. Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | 26893-14-1 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a key heterocyclic building block in the realm of medicinal chemistry and drug discovery. Its quinoline core, substituted with a reactive chlorine atom at the 4-position, an electron-donating methoxy group at the 7-position, and an ethyl carboxylate group at the 3-position, provides a versatile scaffold for the synthesis of a wide array of complex molecules. This technical guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, with a particular focus on its role in the development of potent kinase inhibitors for targeted cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 77156-85-5 | [1] |

| Molecular Formula | C₁₃H₁₂ClNO₃ | [2] |

| Molecular Weight | 265.69 g/mol | [2] |

| Appearance | Off-white to light yellow powder | [3] |

| Purity | Typically >97% | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the Gould-Jacobs reaction to form the quinoline core, followed by chlorination.

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

-

Reaction Setup: In a round-bottom flask, combine 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Condensation: Heat the mixture, with stirring, at 100-110°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

-

Cyclization: Add a high-boiling point solvent such as Dowtherm A to the reaction mixture. Heat the mixture to 240-250°C for 30-60 minutes. During this time, the product will precipitate from the hot solution.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Dilute the mixture with a hydrocarbon solvent (e.g., hexane or toluene) and collect the precipitated solid by filtration. Wash the solid with the hydrocarbon solvent to remove residual Dowtherm A. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Synthesis of this compound (Chlorination)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 equivalent) in phosphorus oxychloride (POCl₃, used in excess as both reagent and solvent). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Chlorination: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. The acidic solution is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol or another suitable solvent.

Quantitative Data for Synthesis

| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate | 3-Methoxyaniline | Diethyl ethoxymethylenemalonate | Dowtherm A | 240-250 | 0.5-1 | 80-90 |

| 2 | This compound | Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate | POCl₃, cat. DMF | POCl₃ | 105-110 | 2-4 | 85-95 |

Note: Yields are representative and can vary based on reaction scale and purification methods.

Application in the Synthesis of Kinase Inhibitors

The chlorine atom at the 4-position of this compound is a versatile handle for introducing various functionalities through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reactivity is central to its use in the synthesis of multi-targeted tyrosine kinase inhibitors.

Caption: Key reactions utilizing this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution with 4-Aminophenol

This protocol describes the synthesis of a key intermediate in the development of kinase inhibitors.

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 4-aminophenol (1.2 equivalents) and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Reaction: Heat the mixture to 80-100°C and stir for 4-8 hours, monitoring the reaction by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for a Representative SNAr Reaction

| Product | Starting Material | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Ethyl 4-(4-hydroxyphenoxy)-7-methoxyquinoline-3-carboxylate | This compound | 4-Aminophenol | K₂CO₃ | DMF | 90 | 6 | ~85 |

Note: Yield is an estimated value for a representative reaction.

Role in Targeting Kinase Signaling Pathways

Derivatives of this compound are prominent in the development of inhibitors targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These pathways are often driven by receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).

VEGFR Signaling Pathway

The VEGFR signaling cascade is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

Caption: Inhibition of the VEGFR signaling pathway.

FGFR and PDGFR Signaling Pathways

Similar to VEGFR, the FGFR and PDGFR signaling pathways are also crucial in tumor growth and angiogenesis. Kinase inhibitors derived from the quinoline scaffold can often target multiple RTKs, leading to a broader anti-cancer effect.

Caption: Multi-targeted inhibition of FGFR and PDGFR pathways.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant biological activity. Its straightforward synthesis and the reactivity of its chloro-substituent make it an ideal starting material for the construction of libraries of potential drug candidates. The successful application of its derivatives as multi-targeted kinase inhibitors in oncology underscores the importance of this scaffold in modern drug discovery and development. This guide provides a foundational understanding for researchers and scientists looking to leverage the synthetic potential of this important intermediate.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

For Immediate Release

A deep dive into the discovery, synthesis, and pivotal role of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate in modern drug development, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry.

This whitepaper elucidates the history, synthesis, and significance of this compound, a quinoline derivative that has emerged as a critical building block in the synthesis of targeted cancer therapies. While a singular "discovery" paper for this specific molecule is not readily apparent in historical literature, its development is intrinsically linked to the broader exploration of quinoline chemistry, most notably the Gould-Jacobs reaction, first reported in 1939. This foundational reaction provides the framework for synthesizing the core quinoline structure from which this vital intermediate is derived.

From Aniline to a Pharmaceutical Cornerstone: The Synthesis Pathway

The preparation of this compound is a testament to the elegance and utility of established organic chemistry principles. The synthesis is primarily a two-step process, commencing with the Gould-Jacobs reaction to construct the foundational 4-hydroxyquinoline ring system, followed by a chlorination step to yield the final product.

The initial and crucial step involves the reaction of 3-methoxyaniline with diethyl ethoxymethylenemalonate. This condensation and subsequent thermal cyclization, characteristic of the Gould-Jacobs reaction, affords Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. Following the formation of this hydroxyquinoline intermediate, a chlorination reaction is employed to replace the hydroxyl group at the 4-position with a chlorine atom. This transformation is critical as the 4-chloro substituent serves as an excellent leaving group for subsequent nucleophilic aromatic substitution reactions, enabling the facile introduction of various functionalities and the construction of more complex drug molecules.

A common and efficient method for this chlorination involves the use of phosphorus oxychloride (POCl₃), often in the presence of a base, or alternatively, oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

This procedure is adapted from established Gould-Jacobs reaction protocols for similar substrates.

-

Reagents: 3-Methoxyaniline, Diethyl ethoxymethylenemalonate, Dowtherm A (or diphenyl ether).

-

Procedure:

-

A mixture of 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents) is heated, typically on a steam bath, to initiate the condensation reaction, allowing for the evolution of ethanol.

-

The resulting intermediate, an anilinomethylenemalonate, is then added to a high-boiling solvent such as Dowtherm A, pre-heated to approximately 250 °C.

-

The reaction mixture is maintained at this temperature for a short period (e.g., 15-30 minutes) to facilitate the thermal cyclization.

-

Upon cooling, the product, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, crystallizes from the solution and can be collected by filtration.

-

The crude product is washed with a suitable solvent, such as Skellysolve B, to remove the high-boiling solvent and other impurities.

-

Step 2: Synthesis of this compound

This protocol details the chlorination of the 4-hydroxyquinoline intermediate.

-

Reagents: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, Phosphorus oxychloride (POCl₃) or Oxalyl chloride and catalytic N,N-dimethylformamide (DMF).

-

Procedure (using POCl₃):

-

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride.

-

The mixture is heated to reflux for a period of 1-2 hours.

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.

-

Quantitative Data Summary

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₂ClNO₃ | Commercial supplier data |

| Molecular Weight | 265.69 g/mol | Commercial supplier data |

| CAS Number | 77156-85-5 | Commercial supplier data |

| Step 1 Yield | Typically high, often >85% | Based on analogous Gould-Jacobs reactions |

| Step 2 Yield | Good to excellent, often >90% | Based on analogous chlorination reactions |

Visualizing the Process and Impact

To better illustrate the synthetic and biological context of this compound, the following diagrams are provided.

While this compound itself is not known to have direct biological activity, it is a crucial precursor for potent tyrosine kinase inhibitors (TKIs). These TKIs function by blocking signaling pathways that are often overactive in cancer cells, leading to reduced cell proliferation and survival. One such prominent TKI synthesized from this intermediate is Lenvatinib.

The Pivotal Role in Drug Development

The true significance of this compound lies in its role as a versatile intermediate. The 4-chloro and 3-carboxylate functional groups provide two reactive handles for medicinal chemists to elaborate the molecular structure. This has enabled the development of a new generation of targeted therapies that have significantly improved outcomes for patients with various cancers. The history of this compound, therefore, is not just a story of chemical synthesis, but a narrative of enabling the creation of life-saving medicines.

An In-depth Technical Guide to Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and potential biological activities, supported by experimental protocols and data presented for clarity and reproducibility.

Chemical Properties and Data

This compound is a heterocyclic compound with the molecular formula C₁₃H₁₂ClNO₃ and a molecular weight of 265.69 g/mol .[1] Its structure, featuring a quinoline core substituted with a chloro group at position 4, a methoxy group at position 7, and an ethyl carboxylate group at position 3, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active agents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₁₃H₁₂ClNO₃ | 265.69 | Chloro at C4, Methoxy at C7, Ethyl ester at C3 |

| Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | C₁₄H₁₄ClNO₄ | 295.72 | Chloro at C4, Methoxy at C6 & C7, Ethyl ester at C3[2] |

| 4-Chloro-7-methoxyquinoline | C₁₀H₈ClNO | 193.63 | Chloro at C4, Methoxy at C7 |